REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([P:7]2(=[S:10])[S:8][P:9]([c:11]3[cH:12][cH:13][c:14]([O:15][CH3:16])[cH:17][cH:18]3)(=[S:19])[S:20]2)[cH:21][cH:22]1.[CH3:38][O:39][CH2:40][CH2:41][O:42][CH3:43].[NH2:23][c:24]1[cH:25][c:26]([C:30]2([CH3:37])[NH:31][C:32](=[O:36])[CH2:33][O:34][CH2:35]2)[cH:27][cH:28][cH:29]1>>[S:10]=[C:32]1[NH:31][C:30]([c:26]2[cH:25][c:24]([NH2:23])[cH:29][cH:28][cH:27]2)([CH3:37])[CH2:35][O:34][CH2:33]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(c2cccc(N)c2)COCC(=O)N1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(c2cccc(N)c2)COCC(=S)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |